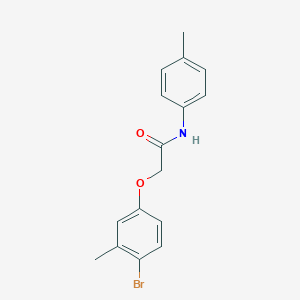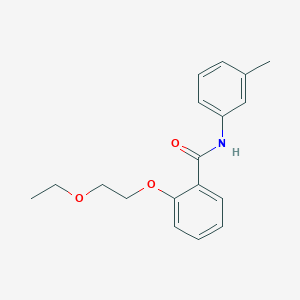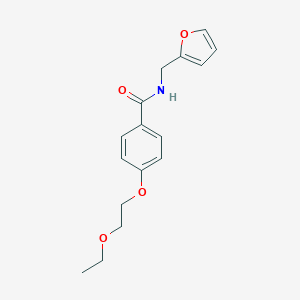
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as phenoxyacetamides, which have been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
作用機序
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators such as prostaglandins. 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation and is involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to reduce fever in animal models of pyrexia.
実験室実験の利点と制限
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its selectivity for COX-2 inhibition, which reduces the risk of unwanted side effects associated with non-selective COX inhibitors. However, one limitation is that 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in human subjects is not well established.
将来の方向性
There are several potential future directions for research on 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide analogs with improved potency and selectivity for COX-2 inhibition. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in human subjects. Finally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress.
合成法
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-bromo-3-methylphenol with 4-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. This method has been optimized to produce high yields of pure 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide.
科学的研究の応用
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
製品名 |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C16H16BrNO2 |
分子量 |
334.21 g/mol |
IUPAC名 |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-5-13(6-4-11)18-16(19)10-20-14-7-8-15(17)12(2)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
XHYGMNLDHYAZRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)



![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)